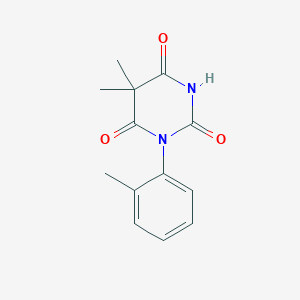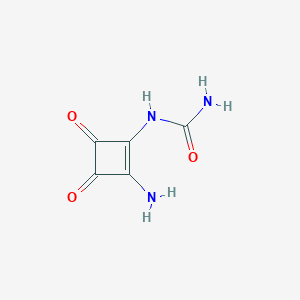
N-(2-Amino-3,4-dioxocyclobut-1-en-1-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Amino-3,4-dioxocyclobut-1-en-1-yl)urea is a compound that belongs to the family of squaramides, which are derivatives of squaric acid. Squaramides are known for their unique structural properties, including a rigid cyclobutene ring and the presence of both carbonyl and amino groups. These properties make squaramides, including this compound, valuable in various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Amino-3,4-dioxocyclobut-1-en-1-yl)urea typically involves the reaction of squaric acid derivatives with amines. One common method involves the reaction of dimethyl squarate with an amine, such as 4-aminobenzoic acid, in a solvent like methanol. The reaction is usually carried out at room temperature for 24 hours, resulting in the formation of the desired squaramide compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Amino-3,4-dioxocyclobut-1-en-1-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the carbonyl groups, leading to the formation of alcohols or other reduced forms.
Substitution: The amino and carbonyl groups can participate in substitution reactions, where other functional groups replace the existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxo derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
N-(2-Amino-3,4-dioxocyclobut-1-en-1-yl)urea has several scientific research applications:
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of N-(2-Amino-3,4-dioxocyclobut-1-en-1-yl)urea involves its ability to form hydrogen bonds and interact with various molecular targets. The compound’s rigid structure and functional groups allow it to bind to specific sites on enzymes or receptors, modulating their activity. This binding can lead to changes in biochemical pathways, resulting in the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to N-(2-Amino-3,4-dioxocyclobut-1-en-1-yl)urea include other squaramides, such as:
- N-(2-Ethoxy-3,4-dioxocyclobut-1-en-1-yl)urea
- N-(2-Methoxy-3,4-dioxocyclobut-1-en-1-yl)urea
- N-(2-Hydroxy-3,4-dioxocyclobut-1-en-1-yl)urea
Uniqueness
What sets this compound apart from similar compounds is its specific amino group, which enhances its ability to form hydrogen bonds and interact with biological targets. This makes it particularly valuable in medicinal chemistry and biochemical research.
Propiedades
Número CAS |
428499-95-0 |
|---|---|
Fórmula molecular |
C5H5N3O3 |
Peso molecular |
155.11 g/mol |
Nombre IUPAC |
(2-amino-3,4-dioxocyclobuten-1-yl)urea |
InChI |
InChI=1S/C5H5N3O3/c6-1-2(8-5(7)11)4(10)3(1)9/h6H2,(H3,7,8,11) |
Clave InChI |
KGXFMPYNVAAXAD-UHFFFAOYSA-N |
SMILES canónico |
C1(=C(C(=O)C1=O)NC(=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-1-{4-[(4-Ethenylphenyl)methoxy]phenyl}-2-phenyldiazene](/img/structure/B14235955.png)
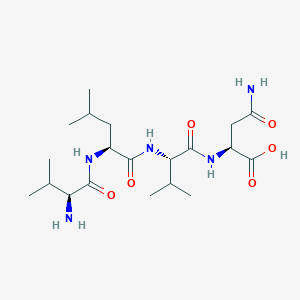
![5-Ethyl-8-oxo-2-sulfanylidene-2,3,5,8-tetrahydro[1,3]thiazolo[5,4-g]quinoline-7-carboxylic acid](/img/structure/B14235983.png)
![2-(2-Boc-amino-4-pyridyl)-1-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B14235984.png)
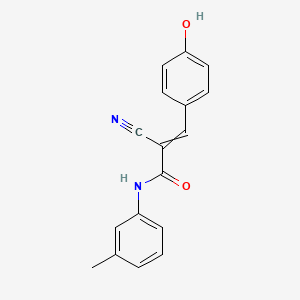
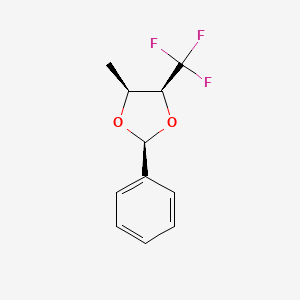
![N-[([1,1'-Biphenyl]-2-yl)methyl]-N'-butylthiourea](/img/structure/B14236001.png)
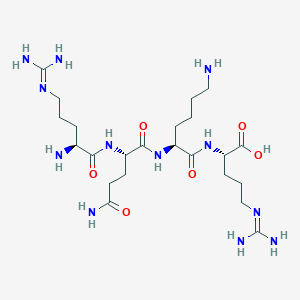
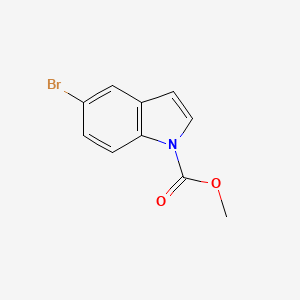
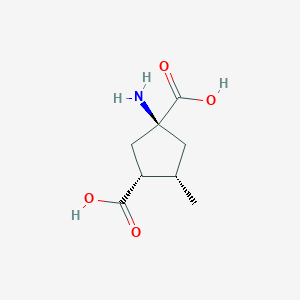
![1H-Pyrazole, 1,1',1''-[(trimethylsilyl)methylidyne]tris[3-phenyl-](/img/structure/B14236020.png)
![3-methoxy-2-methyl-N-[3-(4-methylbenzoyl)pentan-3-yl]benzamide](/img/structure/B14236022.png)
![2-Methyl-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14236033.png)
